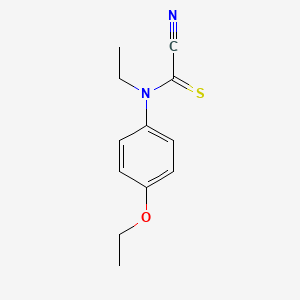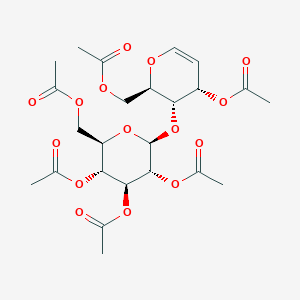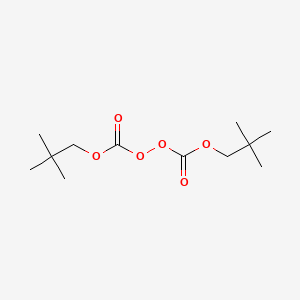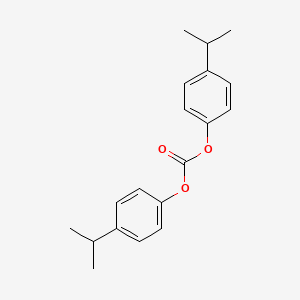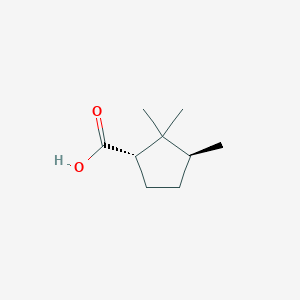
Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI) is an organic compound with a cyclopentane ring structure substituted with three methyl groups and a carboxylic acid group. This compound is a derivative of cyclopentane, which is a five-membered alicyclic hydrocarbon. The presence of the carboxylic acid group makes it an important compound in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI) can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases and oxidizing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to ensure high yield and purity. The use of metal catalysts and controlled reaction environments can optimize the production process. Industrial methods may also include purification steps such as distillation and recrystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters and anhydrides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl groups on the cyclopentane ring can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the cyclopentane ring.
Applications De Recherche Scientifique
Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI) involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane, 1,2,3-trimethyl-: A similar compound with three methyl groups on the cyclopentane ring but lacking the carboxylic acid group.
Cyclopentanecarboxylic acid: A compound with a carboxylic acid group on the cyclopentane ring but without the additional methyl groups.
Uniqueness
Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI) is unique due to the specific arrangement of its methyl groups and the presence of the carboxylic acid group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
(1S,3S)-2,2,3-trimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-6-4-5-7(8(10)11)9(6,2)3/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7+/m0/s1 |
Clé InChI |
LYJVKLGSDVKQPY-NKWVEPMBSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H](C1(C)C)C(=O)O |
SMILES canonique |
CC1CCC(C1(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


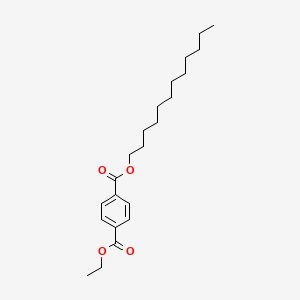

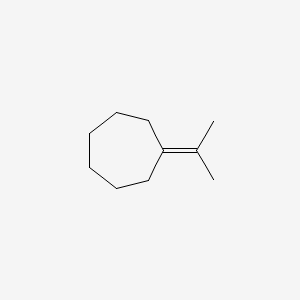

![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)


![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)
